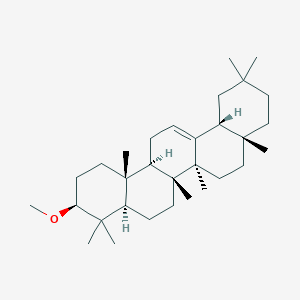

3beta-Methoxyolean-12-ene

説明

3β-Methoxyolean-12-ene is a triterpenoid derivative belonging to the oleanane class, characterized by a methoxy group (-OCH₃) at the C-3β position and a double bond at the C-12 position. The oleanane skeleton is known for its versatility in medicinal chemistry, with substitutions at C-3, C-11, and C-30 often modulating biological potency.

特性

CAS番号 |

14021-26-2 |

|---|---|

分子式 |

C31H52O |

分子量 |

440.7 g/mol |

IUPAC名 |

(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene |

InChI |

InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h10,22-25H,11-20H2,1-9H3/t22-,23-,24+,25-,28+,29-,30+,31+/m0/s1 |

InChIキー |

LUKYDMFJBKBKJG-MLTFVASFSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |

異性体SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)[C@@H]1CC(CC2)(C)C)C |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |

製品の起源 |

United States |

準備方法

The preparation of isosawamilletin involves several synthetic routes and reaction conditions. While specific synthetic routes for isosawamilletin are not extensively documented, general methods for preparing pentacyclic triterpene methyl ethers can be applied. These methods typically involve the extraction of the compound from natural sources, followed by purification processes such as chromatography

化学反応の分析

3beta-Methoxyolean-12-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isosawamilletin can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols .

科学的研究の応用

3beta-Methoxyolean-12-ene has several scientific research applications across different fields:

作用機序

The mechanism of action of isosawamilletin involves its interaction with various molecular targets and pathways. As a pentacyclic triterpene, it may exert its effects through modulation of cellular signaling pathways, enzyme inhibition, and interaction with cell membranes . The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to influence processes such as inflammation and cell proliferation .

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and structural properties of 3β-Methoxyolean-12-ene can be inferred through comparison with its analogs, as detailed below:

Table 1: Key Structural Features and Antimicrobial Activities of Oleanene Derivatives

Key Observations :

Role of C-3 Substitution: The presence of a 3-oxo group (keto functionality) in analogs like 3-oxo-11α-methoxyolean-12-ene-30-oic acid correlates with potent antimicrobial activity (MIC 3.125–6.25 μg/ml) . Carboxylic acid groups at C-30 (e.g., in 3-oxo-11α-methoxyolean-12-ene-30-oic acid) enhance solubility and may facilitate membrane penetration, contributing to the observed MIC values .

Impact of C-11 Modifications :

- 11α-Methoxy or 11α-hydroxy substitutions (as seen in the analogs) likely influence steric interactions with bacterial enzymes or transporters, though their exact role requires further study.

Double Bond Position :

- The C-12 double bond is conserved across active analogs, suggesting its importance in maintaining the planar conformation necessary for bioactivity. Derivatives with additional double bonds (e.g., C-9(11)) show comparable activity, indicating flexibility in this region .

Lack of C-30 Functionalization :

- Unlike the analogs in Table 1, 3β-Methoxyolean-12-ene lacks a carboxylic acid group at C-30. This absence may reduce its polarity and antimicrobial efficacy, though this hypothesis requires experimental validation.

Structural-Activity Relationship (SAR) Insights

- The 3β-methoxy group, being electron-donating, might diminish such interactions .

- Hydrophobic vs. Hydrophilic Balance : Carboxylic acid groups at C-30 improve water solubility, which is critical for bioavailability. 3β-Methoxyolean-12-ene’s lack of this group may limit its pharmacokinetic profile.

- Stereochemical Considerations : The β-configuration of the methoxy group at C-3 in 3β-Methoxyolean-12-ene could sterically hinder interactions compared to α-oriented substituents in analogs like 3-oxo-11α-methoxyolean-12-ene-30-oic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。